molecular formula C17H13Cl2N3O B14228728 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide CAS No. 824969-15-5

3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B14228728
CAS No.: 824969-15-5
M. Wt: 346.2 g/mol
InChI Key: YQWNOKHSJDHINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring, a pyrazole ring substituted with a methyl group at the 5th position and a phenyl group at the 3rd position, and an amide linkage connecting the benzene and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The phenyl and methyl groups are introduced onto the pyrazole ring through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond by reacting 3,4-dichlorobenzoyl chloride with the substituted pyrazole in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It serves as a tool compound in biological studies to understand the interactions of benzamide derivatives with various biological targets.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-(3-phenyl-1H-pyrazol-4-yl)benzamide: Lacks the methyl group at the 5th position of the pyrazole ring.

    3,4-dichloro-N-(5-methyl-1H-pyrazol-4-yl)benzamide: Lacks the phenyl group at the 3rd position of the pyrazole ring.

    3,4-dichloro-N-(3-phenyl-5-methyl-1H-pyrazol-4-yl)benzamide: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

The presence of both the methyl and phenyl groups on the pyrazole ring, along with the dichloro substitution on the benzene ring, makes 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

CAS No.

824969-15-5

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C17H13Cl2N3O/c1-10-15(16(22-21-10)11-5-3-2-4-6-11)20-17(23)12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,23)(H,21,22)

InChI Key

YQWNOKHSJDHINH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.